molecular formula C10H12N2 B1627887 (2,6-Dimethylanilino)acetonitrile CAS No. 30123-97-8

(2,6-Dimethylanilino)acetonitrile

Cat. No. B1627887
CAS RN: 30123-97-8
M. Wt: 160.22 g/mol
InChI Key: DGQXLXYAIMZQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04325964

Procedure details

A solution of 158.5 g (0.804 mol) of benzenesulphonate-acetonitrile in 200 ml of ethyl acetate is run dropwise into a solution of 193.6 g (1.608 mols) of 2,6-dimethyl-aniline in 400 ml of ethyl acetate. The mixture is heated under reflux for 3 hours, cooled and the excess aniline benzenesulphonate is filtered off. The filtrate is evaporated to dryness. The residue is taken up in ether. Insoluble material is again filtered off and discarded. The ether is evaporated to dryness. The residue is taken up in a mixture of petroleum ether/benzene (3:4 v/v). The crystals which form are filtered off.
Name
benzenesulphonate acetonitrile
Quantity
158.5 g
Type
reactant
Reaction Step One
Quantity
193.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(S([O-])(=O)=O)C=CC=CC=1.[C:11](#[N:13])[CH3:12].[CH3:14][C:15]1[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[C:16]=1[NH2:17]>C(OCC)(=O)C>[CH3:14][C:15]1[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[C:16]=1[NH:17][CH2:12][C:11]#[N:13] |f:0.1|

Inputs

Step One
Name
benzenesulphonate acetonitrile
Quantity
158.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)[O-].C(C)#N
Step Two
Name
Quantity
193.6 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the excess aniline benzenesulphonate is filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
FILTRATION
Type
FILTRATION
Details
Insoluble material is again filtered off
CUSTOM
Type
CUSTOM
Details
The ether is evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue is taken up in a mixture of petroleum ether/benzene (3:4 v/v)
FILTRATION
Type
FILTRATION
Details
The crystals which form are filtered off

Outcomes

Product
Name
Type
Smiles
CC1=C(NCC#N)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.